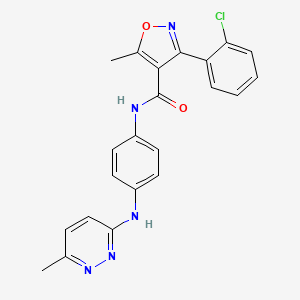
3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)isoxazole-4-carboxamide is a member of the isoxazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and analgesia. This article reviews the synthesis, biological evaluations, and pharmacological potential of this compound, drawing on various research findings.
Synthesis
The synthesis of isoxazole derivatives typically involves the reaction of substituted oximes with acetic acid derivatives, followed by cyclization and functional group modifications. For our compound, the synthetic route likely includes:
- Formation of Oxime: Reaction of an appropriate aldehyde with hydroxylamine.
- Cyclization: Treatment with ethyl acetoacetate in the presence of acid catalysts.
- Formation of Carboxamide: Coupling with amines to yield the final product.
Anticancer Potential
Recent studies have shown that isoxazole derivatives exhibit significant anticancer activity against various cell lines. For instance:
- Cytotoxicity Studies: The compound demonstrated potent cytotoxic effects against MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:
These values suggest that the compound could be a promising candidate for further development as an anticancer agent.
The mechanism by which isoxazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis: Compounds similar to our target have been shown to shift cancer cells towards apoptosis rather than necrosis, indicating a potential pathway for therapeutic action .
- Cell Cycle Arrest: Some derivatives have been noted to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation .
Analgesic Activity
In addition to anticancer properties, isoxazole derivatives are also explored for their analgesic effects:
- Analgesic Studies: Compounds were evaluated using acetic acid-induced writhing assays and hot plate tests in animal models. Certain derivatives exhibited significant analgesic activity comparable to standard analgesics like tramadol .
Comparative Data Table
| Activity Type | Cell Line | IC50 Value (μg/ml) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 39.80 | |
| Anticancer | HeLa | 15.48 | |
| Anticancer | Hep3B | 23.00 | |
| Analgesic | Acetic Acid Writhing Assay | Not specified |
Case Studies
- Study on Isoxazole Derivatives : A series of isoxazole derivatives were synthesized and evaluated for their anticancer properties. The study found that modifications at specific positions on the isoxazole ring significantly affected cytotoxicity against various cancer cell lines.
- Mechanistic Insights : Another study focused on understanding how these compounds induce apoptosis and cell cycle arrest, providing insights into their potential as therapeutic agents in oncology.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-13-7-12-19(27-26-13)24-15-8-10-16(11-9-15)25-22(29)20-14(2)30-28-21(20)17-5-3-4-6-18(17)23/h3-12H,1-2H3,(H,24,27)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZZXGPPVUELPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














